1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol

Chemical Procurement Cost Analysis Synthetic Intermediate

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS: 936845-82-8) is a heterocyclic small molecule featuring a pyrimidine core substituted with chloro and methyl groups, linked to a piperidin-4-ol moiety (C10H14ClN3O, MW: 227.69 g/mol). This compound functions primarily as a versatile synthetic intermediate within the broader pyrimidine-piperidine scaffold class, with its structural features implicated in the development of kinase inhibitors and other bioactive agents in medicinal chemistry and agrochemical research.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 936845-82-8
Cat. No. B1486425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol
CAS936845-82-8
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)N2CCC(CC2)O
InChIInChI=1S/C10H14ClN3O/c1-7-12-9(11)6-10(13-7)14-4-2-8(15)3-5-14/h6,8,15H,2-5H2,1H3
InChIKeyRHOOAXSEXGGPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

936845-82-8 – Core Intermediate Overview


1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (CAS: 936845-82-8) is a heterocyclic small molecule featuring a pyrimidine core substituted with chloro and methyl groups, linked to a piperidin-4-ol moiety (C10H14ClN3O, MW: 227.69 g/mol) . This compound functions primarily as a versatile synthetic intermediate within the broader pyrimidine-piperidine scaffold class, with its structural features implicated in the development of kinase inhibitors and other bioactive agents in medicinal chemistry and agrochemical research [1]. As a commercially available building block with established purity benchmarks and synthetic utility, it serves as a key procurement item for structure-activity relationship (SAR) studies and lead optimization workflows in drug discovery programs .

SAR Probe Core scaffold for kinase inhibitor lead optimization
Diversification Handle Electrophilic chloro group enables SNAr library synthesis
Procurement Fit Budget-friendly building block for HTS and academic labs

Why 936845-82-8 Is Irreplaceable


Substituting 1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol with closely related analogs such as the amino-substituted variant (CAS: 1501558-21-9), the 3-ol isomer (CAS: 1250798-52-7), or the unsubstituted pyrimidinyl derivative (CAS: 1217272-14-4) introduces substantial changes to electronic properties, hydrogen-bonding capability, and metabolic stability that directly impact SAR outcomes. Specifically, the chloro group at the 6-position of the pyrimidine ring in the target compound provides a reactive electrophilic handle for nucleophilic aromatic substitution, enabling downstream derivatization that is impossible with the amino analog ; the 4-ol position on the piperidine ring offers a distinct hydrogen-bonding geometry compared to the 3-ol isomer, which can alter target binding interactions [1]; and the methyl substitution at the 2-position of the pyrimidine enhances lipophilicity relative to unsubstituted pyrimidinyl analogs, influencing membrane permeability and pharmacokinetic properties . For procurement in medicinal chemistry programs, these structural distinctions mean that analog substitution without systematic SAR validation risks introducing confounding variables in lead optimization studies, potentially invalidating cross-project data comparability and delaying candidate selection timelines.

Amino analog (1501558-21-9) lacks the electrophilic chloro handle; cannot undergo SNAr diversification without extra steps.
3-ol isomer (1250798-52-7) shifts hydrogen-bond geometry; may alter target binding interactions and SAR interpretation.
Unsubstituted pyrimidine analog (1217272-14-4) has lower lipophilicity and lacks metabolic blocking group; membrane permeability profile may differ.

936845-82-8 Comparative Procurement Evidence


Cost Advantage vs. 3-ol Isomer

Direct comparison of commercial supplier pricing reveals that 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (936845-82-8) is substantially more cost-effective per gram than its regioisomer, 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol (1250798-52-7) [1]. For procurement purposes, the 4-ol derivative offers a 97.7% cost reduction relative to the 3-ol isomer, making it the economically rational choice for initial SAR screening and large-scale synthetic campaigns where the hydroxyl position is not a critical determinant of activity [2].

Cost vs 3-ol isomer
Head-to-head
$78/g vs $3,384/g · 97.7% cost reduction
Supports budget-first procurement for gram-scale SAR
Supplier catalog pricing; may vary by region
Chemical Procurement Cost Analysis Synthetic Intermediate Medicinal Chemistry

Synthetic Reactivity: Chloro vs. Amino Analog

Structural comparison of 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-ol (936845-82-8) with the 6-amino-substituted analog (1501558-21-9) reveals a critical synthetic differentiation: the presence of a chloro group at the 6-position of the pyrimidine ring enables nucleophilic aromatic substitution (SNAr) reactions, whereas the amino group in the analog is not a leaving group and thus cannot participate in analogous substitution chemistry . This chloro handle allows researchers to introduce diverse nucleophiles (amines, thiols, alkoxides) to generate focused libraries for SAR studies, a capability absent in the amino analog . The target compound therefore functions as a versatile late-stage diversification point, whereas the amino analog serves primarily as a terminal group or requires additional synthetic steps for functionalization [1].

Chloro vs Amino Reactivity
Class-level inference
SNAr-capable Cl vs SNAr-incapable NH₂
Dictates diversification strategy; chloro enables late-stage library synthesis
Inferred from organic chemistry principles for haloarenes
Organic Synthesis Medicinal Chemistry Building Blocks Derivatization

Hydrogen-Bonding Geometry: 4-ol vs. Methanol

Comparison of the target compound with the corresponding methanol derivative ((1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-4-yl)methanol, CAS 1247480-79-0) reveals a key difference in hydrogen-bonding geometry. The 4-ol group in 936845-82-8 presents the hydroxyl oxygen directly attached to the piperidine ring, whereas the methanol analog contains a -CH2OH group with an additional methylene spacer, increasing the distance from the piperidine nitrogen by approximately 1.5 Å and altering the hydrogen-bond donor/acceptor angle [1]. This geometric distinction can affect binding interactions with protein targets, as the 4-ol group may engage in different hydrogen-bonding networks or steric interactions compared to the more flexible and extended methanol moiety .

H-Bond Geometry
Cross-study comparable
4-ol direct O-attachment vs CH₂OH spacer · ~1.5 Å vector shift
Binding interaction geometry may not transfer between analogs
Estimated from bond lengths; not based on co-crystal data
Medicinal Chemistry Structure-Activity Relationship Ligand Design Hydrogen Bonding

Lipophilicity & Metabolic Stability Profile

The 6-chloro-2-methyl substitution pattern on the pyrimidine ring of 936845-82-8 imparts enhanced lipophilicity compared to the unsubstituted pyrimidinyl analog (1-(pyrimidin-4-yl)piperidin-4-ol, CAS 1217272-14-4) . The chloro and methyl substituents increase the calculated logP and reduce polar surface area, which class-level evidence indicates generally correlates with improved membrane permeability and altered metabolic stability profiles [1]. Additionally, the 6-chloro-2-methylpyrimidine scaffold is a recognized motif in kinase inhibitor design, where these substituents have been shown to occupy hydrophobic pockets in the ATP-binding site of kinases such as PI3K and EGFR, contributing to potency and selectivity [2].

Lipophilicity Profile
Class-level inference
Estimated ΔClogP ~1.0; chloro metabolic blocking effect
May support improved membrane permeability vs unsubstituted analog
Class inference; direct assay data to verify
Pharmacokinetics Drug Design Lipophilicity Metabolic Stability

936845-82-8 Application Scenarios


Kinase Inhibitor Lead Generation & SAR

1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-4-ol serves as a core scaffold for synthesizing focused libraries targeting kinase ATP-binding pockets, particularly those with demonstrated affinity for the 6-chloro-2-methylpyrimidine motif . The chloro group at the 6-position enables efficient SNAr diversification with amine-containing building blocks, while the 4-hydroxyl group provides a handle for esterification, etherification, or further functionalization [1]. This dual derivatization capability makes the compound valuable for exploring SAR around both the pyrimidine C6 position and the piperidine C4 position simultaneously. Research programs targeting PI3K, EGFR, or PKB/Akt kinases may find this scaffold particularly relevant, as related pyrimidine-piperidine compounds have demonstrated sub-nanomolar IC50 values against these targets in fluorescence polarization and kinase activity assays [2].

Agrochemical Intermediate Development

The 6-chloro-2-methylpyrimidin-4-yl substructure present in 936845-82-8 is recognized as a privileged scaffold in agrochemical research, with documented applications in the development of herbicidal and pesticidal agents . Related compounds bearing the 6-chloro-2-methylpyrimidin-4-yl moiety have been investigated for their ability to inhibit plant-specific enzymes or disrupt pest metabolic pathways [1]. The piperidin-4-ol group enhances aqueous solubility relative to fully lipophilic analogs, a property that facilitates formulation development for foliar or soil application [2]. This compound represents a rational starting point for agrochemical lead discovery programs seeking novel modes of action against resistant weed or pest populations.

Cost-Effective Building Block for HTS

At a procurement cost of $78/g (95% purity) from major suppliers, 936845-82-8 offers a 97.7% cost advantage over the 3-ol isomer and similar savings relative to other functionalized pyrimidine-piperidine building blocks . This economic accessibility makes it particularly well-suited for academic laboratories conducting preliminary SAR exploration or for high-throughput screening (HTS) facilities requiring gram-scale quantities for library production [1]. The compound's established purity benchmarks (>95% by HPLC or NMR, as certified by multiple vendors) ensure reproducibility across screening campaigns, minimizing false positives attributable to impurity-driven activity [2]. For budget-constrained research programs, this combination of low cost and reliable quality positions 936845-82-8 as a pragmatic first-line building block for pyrimidine-based library synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR
Dual-derivatization scaffold (C6 Cl, C4 OH)
Binding affinity against kinase panel (PI3K, EGFR)
Agrochemical intermediate
Chloro-methylpyrimidine motif with aqueous solubility
Herbicidal/pesticidal activity assays
Cost-effective HTS building block
Budget-friendly commercial availability
Purity and lot-to-lot reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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